molecular formula C5H3BrClF3N2 B6216219 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole CAS No. 2742656-39-7

5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6216219
CAS No.: 2742656-39-7
M. Wt: 263.4
InChI Key:
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Description

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)-1H-imidazole and bromine.

    Bromination: The bromination reaction is carried out by reacting 2-(chloromethyl)-1H-imidazole with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups.

    Oxidation: Products include imidazole derivatives with oxidized functional groups.

    Reduction: Products include reduced imidazole derivatives with different oxidation states.

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of bioactive molecules and pharmaceuticals.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry. It is used as a lead compound in the discovery of new drugs.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact mechanism of action depends on the specific application and the biological target. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: A similar compound with a pyridine ring instead of an imidazole ring. It is used in similar applications, such as organic synthesis and medicinal chemistry.

    5-Bromo-2-iodopyrimidine: A compound with a pyrimidine ring and both bromine and iodine atoms. It is used in cross-coupling reactions and the synthesis of complex organic molecules.

    5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: A compound with a pyridine ring and both bromine and chlorine atoms. It is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5-Bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure and the presence of bromine, chlorine, and trifluoromethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2742656-39-7

Molecular Formula

C5H3BrClF3N2

Molecular Weight

263.4

Purity

95

Origin of Product

United States

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